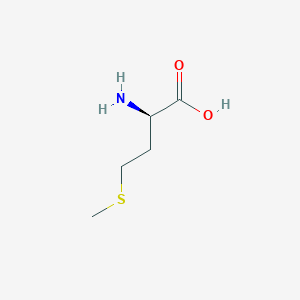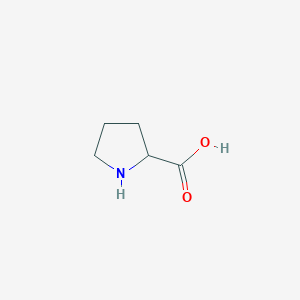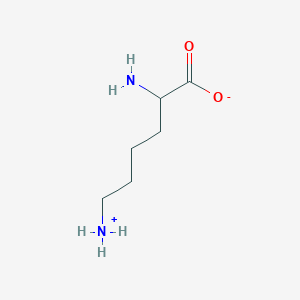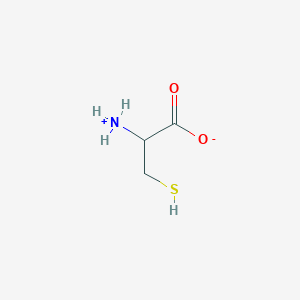
6-Tamra-SE
Vue d'ensemble
Description
6-Carboxytetramethylrhodamine, succinimidyl ester, commonly known as 6-Tamra-SE, is a fluorescent dye widely used in various scientific applications. This compound is an amine-reactive form of tetramethylrhodamine, which is a traditional fluorophore used for labeling peptides, nucleotides, and nucleic acids. The single-isomer preparations of 6-Carboxytetramethylrhodamine, succinimidyl ester are particularly important for high-resolution techniques such as DNA sequencing and capillary electrophoresis .
Applications De Recherche Scientifique
6-Carboxytetramethylrhodamine, succinimidyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) experiments to study cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for environmental monitoring and quality control .
Mécanisme D'action
Target of Action
6-Tamra-SE, also known as 6-TAMRA-NHS ester or 6-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye that primarily targets amines . It is predominantly used for nucleotide labeling and DNA sequencing .
Mode of Action
This compound is an amine-reactive form of tetramethylrhodamine . It interacts with its targets (amines) through a chemical reaction involving an active ester, specifically a succinimidyl ester . This reaction results in the covalent attachment of the this compound to the target molecule, thereby enabling the detection or tracking of the target through fluorescence.
Biochemical Pathways
The specific biochemical pathways affected by this compound are largely dependent on the nature of the target molecule. It is widely used in the field of genomics, particularly inDNA sequencing . By labeling nucleotides, this compound allows for the identification and ordering of nucleotides within a DNA sequence, thereby affecting the pathways related to DNA replication and protein synthesis.
Result of Action
The primary result of this compound’s action is the fluorescent labeling of target molecules . This allows for the visualization and tracking of these molecules in biological systems. In the context of DNA sequencing, this enables the determination of the order of nucleotides in a DNA sequence.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the succinimidyl ester group. Furthermore, this compound should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .
Analyse Biochimique
Biochemical Properties
6-Tamra-SE interacts with various biomolecules in biochemical reactions. It is used as a labeling reagent for the preparation of orange fluorescent bioconjugates, including peptide, protein, nucleotide, and nucleic acid conjugates . The single isomers of this compound give better resolution in HPLC purification, which is often required in the conjugation processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding to biomolecules through its succinimidyl ester group . This group reacts with primary amines, such as those found on the side chains of lysine residues or the N-termini of proteins, forming stable carboxamide bonds . This allows this compound to be covalently attached to biomolecules, enabling them to be tracked using fluorescence microscopy or detected in biochemical assays.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the fluorescent dye. It is recommended to store this compound in a freezer at temperatures below -15°C and to minimize light exposure . The long-term effects of this compound on cellular function have not been extensively studied and would likely depend on the specific biomolecules it is attached to.
Subcellular Localization
The subcellular localization of this compound would depend on the specific biomolecules it is attached to. For example, if this compound is attached to a protein that is normally localized to the nucleus, the this compound would also be localized to the nucleus. Therefore, this compound can be used to study the subcellular localization of other biomolecules .
Méthodes De Préparation
The synthesis of 6-Carboxytetramethylrhodamine, succinimidyl ester involves the reaction of tetramethylrhodamine with succinic anhydride to form the carboxylic acid derivative. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester. The reaction conditions typically involve stirring the reactants in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial production methods for 6-Carboxytetramethylrhodamine, succinimidyl ester involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
6-Carboxytetramethylrhodamine, succinimidyl ester undergoes various chemical reactions, primarily involving its amine-reactive succinimidyl ester group. The most common reactions include:
Amine Coupling Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins, peptides, and other amine-containing molecules.
Hydrolysis: In the presence of water, the succinimidyl ester group can hydrolyze to form the corresponding carboxylic acid.
Substitution Reactions: The succinimidyl ester can be substituted with other nucleophiles, such as thiols, to form thioester derivatives.
Common reagents used in these reactions include primary amines, thiols, and water. The major products formed from these reactions are amide bonds, carboxylic acids, and thioesters .
Comparaison Avec Des Composés Similaires
6-Carboxytetramethylrhodamine, succinimidyl ester is unique in its high fluorescence intensity and stability, making it a preferred choice for many applications. Similar compounds include:
5-Carboxytetramethylrhodamine, succinimidyl ester: Another isomer of tetramethylrhodamine with similar properties but different spatial configuration.
6-Carboxyfluorescein, succinimidyl ester: A green fluorescent dye with different excitation and emission wavelengths.
6-Carboxy-X-rhodamine, succinimidyl ester: A red fluorescent dye with slightly different spectral properties
These compounds are used in similar applications but may be chosen based on specific experimental requirements such as excitation/emission wavelengths and fluorescence intensity.
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOQTZWNYMMSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376332 | |
| Record name | 6-TAMRA SE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150810-69-8 | |
| Record name | 6-Carboxytetramethylrhodamine N-succinimidyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150810-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-TAMRA SE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 6-TAMRA-SE in the provided research papers?
A1: In these studies, this compound is primarily utilized as a fluorescent label for peptides targeting nicotinic acetylcholine receptors (nAChRs) [, ]. By conjugating this compound to peptides like α-conotoxin analogs, researchers aim to visualize the distribution of specific nAChR subtypes in tissues like the rat brain.
Q2: How does the addition of this compound to the peptide affect its interaction with nAChRs?
A2: The research indicates that the addition of fluorescent tags like this compound can impact the potency and selectivity of the peptides towards nAChRs [, ]. For instance, the study using [D1G, Δ14Q]LvIC found that the this compound labeled analog (Lv-R) retained its selectivity for α6β4 nAChR, but exhibited a decrease in potency compared to the unlabeled peptide []. Similarly, the study with [Q1G, ΔR14]LvIB observed varying potencies for the this compound labeled analog (LvIB-R) compared to analogs labeled with other fluorescent dyes []. This suggests that the size and charge of the fluorescent tag can influence the peptide's binding affinity to the receptor.
Q3: How stable is the this compound labeled peptide in biological fluids?
A3: One study investigated the stability of the this compound labeled [Q1G, ΔR14]LvIB analog (LvIB-R) in artificial cerebrospinal fluid []. The results showed a retention rate of 52.2% after 12 hours of incubation, indicating moderate stability in this specific condition []. This suggests potential limitations for long-term in vivo imaging studies.
Q4: Are there alternative fluorescent dyes used for similar research purposes?
A4: Yes, the research papers highlight the use of other fluorescent dyes like Cy3 NHS ester (Cy3) and BODIPY-FL NHS ester (BDP) for labeling the same peptides [, ]. These alternative dyes exhibited different potencies, imaging characteristics, and stabilities compared to this compound labeled analogs [, ]. Researchers are exploring different fluorescent probes to optimize imaging quality and experimental outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















